molecular formula C13H17NO B14813571 2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol

2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol

Cat. No.: B14813571
M. Wt: 203.28 g/mol
InChI Key: IWJUZSHLTVBEMX-UHFFFAOYSA-N
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Description

2-(10-Azatricyclo[63102,7]dodeca-2,4,6-trien-10-yl)ethanol is an organic compound with the molecular formula C11H13NO It is a derivative of the tricyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol typically involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various functionalized derivatives.

Scientific Research Applications

2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol involves its interaction with specific molecular targets. The nitrogen atom within the tricyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: A closely related compound with similar structural features.

    4,5-Dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene: Another derivative with additional nitro groups.

Uniqueness

2-(10-Azatricyclo[63102,7]dodeca-2,4,6-trien-10-yl)ethanol is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol

InChI

InChI=1S/C13H17NO/c15-6-5-14-8-10-7-11(9-14)13-4-2-1-3-12(10)13/h1-4,10-11,15H,5-9H2

InChI Key

IWJUZSHLTVBEMX-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC=C23)CCO

Origin of Product

United States

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